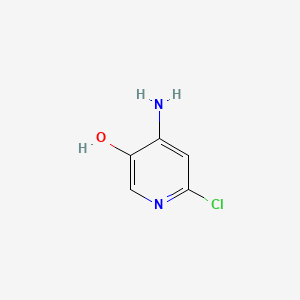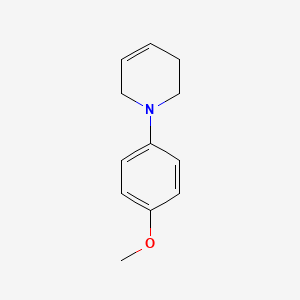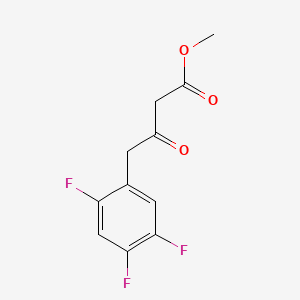![molecular formula C2H4NaO2 B590793 Acetic acid,sodium salt,[3h] CAS No. 129085-74-1](/img/structure/B590793.png)
Acetic acid,sodium salt,[3h]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid,sodium salt,[3h], also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. Sodium acetate is a white, crystalline powder that is highly soluble in water and has a slight vinegar-like odor.
准备方法
Synthetic Routes and Reaction Conditions
Sodium acetate can be synthesized through the reaction of acetic acid with sodium carbonate or sodium bicarbonate. The reaction with sodium bicarbonate is as follows:
CH3COOH+NaHCO3→CH3COONa+H2O+CO2
In this reaction, acetic acid reacts with sodium bicarbonate to produce sodium acetate, water, and carbon dioxide .
Industrial Production Methods
Industrially, sodium acetate is produced by reacting acetic acid with sodium hydroxide in an aqueous solution:
CH3COOH+NaOH→CH3COONa+H2O
This method is efficient and widely used in large-scale production .
化学反应分析
Types of Reactions
Sodium acetate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form acetic acid and the corresponding salt.
Esterification: Reacts with alkyl halides to form esters.
Decarboxylation: When heated with soda lime, it produces methane.
Common Reagents and Conditions
Acids: Reacts with strong acids like hydrochloric acid to form acetic acid.
Alkyl Halides: Reacts with alkyl halides like bromoethane to form esters.
Major Products Formed
Acetic Acid: Formed when sodium acetate reacts with strong acids.
Esters: Formed when sodium acetate reacts with alkyl halides.
Methane: Formed during the decarboxylation reaction with soda lime.
科学研究应用
Sodium acetate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and processes.
Biology: Employed in DNA extraction protocols and as a component in buffer solutions.
Medicine: Used as an electrolyte replenisher and in the treatment of metabolic acidosis.
Industry: Utilized in the textile industry to neutralize sulfuric acid waste streams and as a photoresist in dyeing processes
作用机制
Sodium acetate acts as a buffering agent by maintaining a relatively constant pH in solutions. In an acidic buffer, it contains equimolar amounts of acetic acid and sodium acetate. When an acid is added, the acetate ions neutralize the hydrogen ions, forming acetic acid. Conversely, when a base is added, the acetic acid neutralizes the hydroxide ions, forming water and acetate ions. This buffering action helps maintain the pH of the solution .
相似化合物的比较
Sodium acetate is similar to other acetate salts, such as:
Potassium Acetate: Used in similar applications but has different solubility and reactivity properties.
Calcium Acetate: Used as a food additive and in the treatment of hyperphosphatemia.
Sodium Diacetate: A combination of sodium acetate and acetic acid, used as a preservative and flavoring agent.
Sodium acetate is unique due to its high solubility in water and its effectiveness as a buffering agent in various applications.
属性
CAS 编号 |
129085-74-1 |
|---|---|
分子式 |
C2H4NaO2 |
分子量 |
89.066 |
IUPAC 名称 |
sodium;2,2,2-tritritioacetic acid |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/i1T3; |
InChI 键 |
BDKZHNJTLHOSDW-DFCKGCRZSA-N |
SMILES |
CC(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


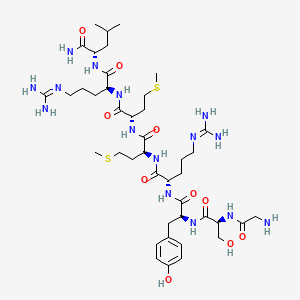

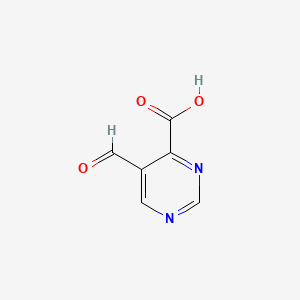
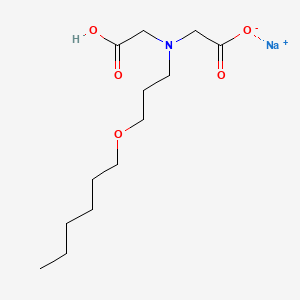
![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
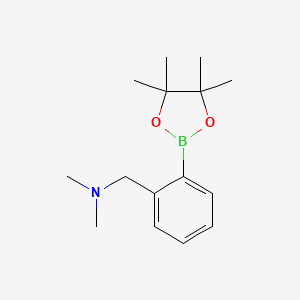
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)
